molecular formula C14H18O4 B14262789 Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate CAS No. 139262-19-4

Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate

Cat. No.: B14262789
CAS No.: 139262-19-4
M. Wt: 250.29 g/mol
InChI Key: RJGJIDHNJZRBEG-UHFFFAOYSA-N
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Description

Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxirane carboxylates. This compound features an oxirane ring, which is a three-membered cyclic ether, attached to a carboxylate group and a methoxyphenyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the epoxidation of a suitable precursor, such as a methoxyphenyl-substituted alkene, using a peracid like m-chloroperbenzoic acid (m-CPBA) in an organic solvent. The reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in studying biochemical mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to the presence of the butan-2-yl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

CAS No.

139262-19-4

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

butan-2-yl 3-(4-methoxyphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C14H18O4/c1-4-9(2)17-14(15)13-12(18-13)10-5-7-11(16-3)8-6-10/h5-9,12-13H,4H2,1-3H3

InChI Key

RJGJIDHNJZRBEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1C(O1)C2=CC=C(C=C2)OC

Origin of Product

United States

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